Magl-IN-8

Endocannabinoid System MAGL Potency Enzyme Inhibition

Researchers studying endocannabinoid signaling face a critical limitation: most MAGL inhibitors (e.g., JZL184, PF-06795071) are irreversible, causing sustained enzyme inactivation that confounds temporal studies and forces de novo protein synthesis for recovery. Magl-IN-8 (Compound 13) resolves this as a high-selectivity reversible hMAGL inhibitor (IC50 2.5±0.4 nM), enabling titratable, dynamic control of 2-AG levels. • Enables pulse-chase and washout experiments to track MAGL activity recovery kinetics • Maintains steady-state enzyme equilibrium representative of physiological regulation • Ideal for MAGL vs. FAAH compound dissection panels for target validation • Serves as benchmark for reversible vs. irreversible target engagement studies Supplied at ≥98% purity with comprehensive analytical documentation.

Molecular Formula C25H23F3N2O2S
Molecular Weight 472.5 g/mol
Cat. No. B15136446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagl-IN-8
Molecular FormulaC25H23F3N2O2S
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O
InChIInChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-10-29-23(16-20)33-22-6-1-3-18(14-22)13-17-8-11-30(12-9-17)24(32)19-4-2-5-21(31)15-19/h1-7,10,14-17,31H,8-9,11-13H2
InChIKeyDKZSLMUJNIBFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magl-IN-8: Potent Reversible MAGL Inhibitor


Magl-IN-8 (Compound 13) is a potent, high-selectivity, reversible inhibitor of human monoacylglycerol lipase (hMAGL), a key serine hydrolase that terminates signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG) . It exhibits an IC50 of 2.5 ± 0.4 nM against hMAGL . As a research compound, Magl-IN-8 serves as a critical tool for modulating the endocannabinoid system without permanently inactivating the target enzyme, offering a distinct pharmacological approach compared to irreversible inhibitors .

Magl-IN-8: Distinction from Generic MAGL Inhibitors


MAGL inhibitors exhibit critical functional differences that preclude simple substitution. The primary divergence lies in the mechanism of inhibition: reversible versus irreversible. Irreversible inhibitors like JZL184 and PF-06795071 form a covalent bond with the MAGL catalytic serine, leading to prolonged enzyme inactivation that requires de novo protein synthesis for recovery [1]. In contrast, Magl-IN-8 is a reversible inhibitor , allowing for dynamic and titratable control of MAGL activity. This distinction is crucial for experimental designs investigating acute versus chronic modulation of 2-AG levels or for mitigating the potential for functional tolerance and cross-tolerance associated with sustained MAGL blockade [1]. Furthermore, selectivity profiles across the serine hydrolase family (e.g., FAAH, ABHD6) vary significantly between compounds, making target engagement specificity a paramount factor in compound selection [2].

Magl-IN-8 vs. Key MAGL Inhibitors: Quantitative Comparison


Magl-IN-8 Potency vs. Irreversible MAGL Inhibitors

Magl-IN-8 demonstrates comparable or superior potency against human MAGL (hMAGL) relative to widely used irreversible inhibitors. It exhibits an IC50 of 2.5 nM against hMAGL , which is a lower concentration than required for JZL184 (IC50 of 3.9 to 8 nM) [1] and is slightly more potent than PF-06795071 (IC50 of 3 nM) . This quantitative data confirms that Magl-IN-8 is among the most potent MAGL inhibitors available, achieving its effect through a reversible, rather than covalent, mechanism.

Endocannabinoid System MAGL Potency Enzyme Inhibition

Reversible vs. Irreversible MAGL Inhibition

The mechanism of action is a critical differentiator. Magl-IN-8 is a reversible inhibitor of MAGL . This contrasts sharply with the predominant mechanism of many widely used research tools like JZL184 and PF-06795071, which are covalent, irreversible inhibitors [1]. Irreversible inhibitors lead to prolonged enzyme inactivation, whereas a reversible inhibitor like Magl-IN-8 allows for dynamic control of MAGL activity and the potential for washout in cellular assays.

MAGL Pharmacology Reversible Inhibitor Irreversible Inhibitor

Selectivity: MAGL vs. FAAH

Magl-IN-8 is reported as a high-selectivity inhibitor for hMAGL [1]. While a precise selectivity ratio over FAAH is not numerically defined in the available datasheets, it can be class-level inferred to be high based on its 'high-selectivity' designation. For context, other MAGL inhibitors exhibit widely varying selectivity: JZL184 displays >300-fold selectivity for MAGL over FAAH (MAGL IC50 = 8 nM; FAAH IC50 = 4 µM) , while PF-06795071 has >1,000-fold selectivity (MAGL IC50 = 3 nM; FAAH IC50 = 3.1 µM) . The ultrapotent JJKK-048 shows >13,000-fold selectivity [2]. This indicates Magl-IN-8 is part of a selective class, but the exact selectivity window is a key missing piece of quantitative differentiation.

MAGL Selectivity FAAH Serine Hydrolase

Magl-IN-8: Scientific Use-Cases


Acute and Titratable 2-AG Signaling

Magl-IN-8's reversible mechanism of action makes it a superior tool for investigating the acute, dynamic roles of 2-AG signaling. Unlike irreversible inhibitors that cause sustained enzyme inactivation, Magl-IN-8 can be used in pulse-chase or washout experiments to study the recovery of MAGL activity and the temporal dynamics of 2-AG-mediated effects. Its high potency (IC50 = 2.5 nM) allows for robust inhibition at low, well-tolerated concentrations .

In Vitro Control of MAGL Activity

For in vitro biochemical and cellular assays where continuous enzyme inactivation is not desired, Magl-IN-8 provides a key advantage. Reversible inhibition allows for the maintenance of a steady-state equilibrium between active and inhibited enzyme, which is more representative of many physiological regulatory mechanisms. This avoids the all-or-nothing inhibition profile of irreversible compounds like JZL184 and PF-06795071, which can lead to complete and persistent target engagement .

Endocannabinoid Panel Profiling with FAAH Inhibitors

Magl-IN-8, designated as a high-selectivity hMAGL inhibitor, is ideal for use in compound panels designed to dissect the specific contributions of MAGL versus fatty acid amide hydrolase (FAAH) in the endocannabinoid system . When used in parallel with a selective FAAH inhibitor, researchers can differentiate the biological outcomes of elevating 2-AG (via MAGL inhibition) from those of elevating anandamide (via FAAH inhibition), a crucial step in target validation studies [1].

Reversible vs. Irreversible MAGL Pharmacology

Magl-IN-8 serves as a critical benchmark compound for studies aiming to understand the functional consequences of reversible versus irreversible target engagement. Its high potency (2.5 nM) places it in the same potency range as irreversible inhibitors like PF-06795071 (3 nM) , allowing for direct comparisons where the mechanism of inhibition is the primary variable. This enables researchers to decouple the effects of MAGL blockade from the long-term adaptive changes induced by covalent enzyme modification.

Technical Documentation Hub

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